Triptoquinone B
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Triptoquinone B can be synthesized through various chemical reactions involving the precursor compounds found in Tripterygium wilfordii. The synthesis typically involves the extraction of the plant material followed by chromatographic separation to isolate the compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Triptoquinone B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Triptoquinone B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinone chemistry and its reactivity.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in inflammation and immune response.
Medicine: Explored for its potential therapeutic effects in treating autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
Industry: Utilized in the development of pharmaceuticals and as a quality control marker in herbal medicine preparations
Mechanism of Action
Triptoquinone B exerts its effects through several mechanisms:
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and nitric oxide by targeting inducible nitric oxide synthase (iNOS) and other inflammatory mediators.
Immunosuppressive Effects: It modulates immune cell function, reducing the activity of T cells and other immune cells involved in autoimmune responses.
Molecular Targets and Pathways: this compound interacts with various molecular targets, including iNOS, cyclooxygenase-2 (COX-2), and nuclear factor-kappa B (NF-κB), thereby influencing multiple signaling pathways involved in inflammation and immune regulation
Comparison with Similar Compounds
Triptoquinone A: Another diterpenoid quinone from Tripterygium wilfordii with similar anti-inflammatory and immunosuppressive properties.
Celastrol: A triterpenoid compound from the same plant with potent anti-inflammatory and anticancer activities.
Triptolide: A diterpenoid epoxide known for its strong immunosuppressive and anti-inflammatory effects
Uniqueness of Triptoquinone B: this compound is unique due to its specific molecular structure and its ability to selectively inhibit certain inflammatory pathways. Its distinct chemical properties and biological activities make it a valuable compound for research and therapeutic applications .
Biological Activity
Triptoquinone B, a compound derived from the plant Tripterygium hypoglaucum, has garnered attention for its significant biological activity, particularly its immunosuppressive and anti-inflammatory properties. This article delves into the biological mechanisms, therapeutic potentials, and relevant research findings associated with this compound.
This compound is classified as a diterpenoid and is known for its role as an interleukin-1 (IL-1) inhibitor. It exhibits potent inhibitory effects against the release of both IL-1α and IL-1β from human peripheral mononuclear cells, which are crucial mediators in inflammatory responses. The compound's primary target is the IL receptor, where it modulates immune responses by suppressing pro-inflammatory cytokine production.
Table 1: Summary of Biological Activities of this compound
Activity | Description |
---|---|
IL-1 Inhibition | Potently inhibits IL-1α and IL-1β release. |
Immunosuppressive Effects | Demonstrates significant immunosuppressive activity in vitro. |
Anti-inflammatory Effects | Reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6. |
Chondrocyte Protection | Protects against cartilage degradation in osteoarthritis models. |
Research Findings
Recent studies have highlighted the therapeutic potential of this compound in various inflammatory conditions, including systemic lupus erythematosus (SLE) and osteoarthritis. A notable study demonstrated that treatment with this compound resulted in a dose-dependent decrease in inflammatory markers in chondrocytes treated with IL-1β, indicating its protective effects against inflammation-induced damage.
Case Study: Efficacy in Osteoarthritis Models
In a controlled study, human chondrocytes were exposed to IL-1β to simulate osteoarthritis conditions. Following treatment with this compound at concentrations ranging from 10 mM to 30 mM, researchers observed:
- Cell Viability: A significant reduction in cell death compared to untreated controls.
- Cytokine Levels: A marked decrease in TNF-α and IL-6 levels as the concentration of this compound increased.
- Gene Expression: Downregulation of NLRC3, a negative regulator of inflammation, was noted post-treatment.
These findings suggest that this compound may serve as a viable therapeutic agent for managing inflammatory diseases by modulating immune responses and protecting joint health.
Comparative Analysis with Other Diterpenoids
This compound's biological activities can be compared with other diterpenoids derived from Tripterygium hypoglaucum. For instance, triptolide, another well-studied diterpenoid, shares similar immunosuppressive properties but exhibits a broader range of pharmacological effects, including anti-cancer activities.
Table 2: Comparison of Diterpenoids Derived from Tripterygium hypoglaucum
Compound | Key Activities | Therapeutic Applications |
---|---|---|
This compound | IL-1 inhibition, anti-inflammatory | Potential treatment for SLE and osteoarthritis |
Triptolide | Anti-inflammatory, anti-cancer | Rheumatoid arthritis, cancer therapies |
Properties
IUPAC Name |
(4bS,8S,8aR)-8-(hydroxymethyl)-4b,8-dimethyl-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthrene-1,4,7-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11(2)13-9-14(22)17-12(18(13)24)5-6-15-19(17,3)8-7-16(23)20(15,4)10-21/h9,11,15,21H,5-8,10H2,1-4H3/t15-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYRZMIBKOKIRO-UIAACRFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)C2=C(C1=O)CCC3C2(CCC(=O)C3(C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=O)C2=C(C1=O)CC[C@@H]3[C@@]2(CCC(=O)[C@]3(C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319072 | |
Record name | Triptoquinone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142937-50-6 | |
Record name | Triptoquinone B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142937-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triptoquinone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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